N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine
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Overview
Description
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring and a pyridazine ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine typically involves the formation of the pyrazole and pyridazine rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone . The final step involves coupling the two rings under suitable conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pyrazole and pyridazine rings can also interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 3-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-1-(6-hepten-1-yl)-1,2-dimethylguanidine
Uniqueness
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine is unique due to the combination of pyrazole and pyridazine rings in its structure. This dual-ring system enhances its potential for diverse biological activities and chemical reactivity compared to compounds with only one of these rings .
Properties
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-6-7-13(18-15-9)14-8-4-5-12-10(2)16-17-11(12)3/h6-7H,4-5,8H2,1-3H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNSAYHAVDWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCCC2=C(NN=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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